molecular formula C17H16Cl2N2O5S B4190451 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4190451
M. Wt: 431.3 g/mol
InChI Key: FKMPGMOMUOWIOR-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps. The process begins with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with 2,5-dichlorophenylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with alaninamide to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A precursor in the synthesis of the target compound.

    N-(2,6-Dichlorophenyl)-2-indolinone: Shares structural similarities and is used in similar applications.

Uniqueness

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5S/c1-10(21-27(23,24)16-8-11(18)2-4-13(16)19)17(22)20-12-3-5-14-15(9-12)26-7-6-25-14/h2-5,8-10,21H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMPGMOMUOWIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 4
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 5
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 6
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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